REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][C:5]([OH:7])=[O:6].OS(O)(=O)=O.[CH3:13][CH:14](O)[CH3:15]>CCOCC>[Br:1][CH2:2][CH2:3][CH2:4][C:5]([O:7][CH:14]([CH3:15])[CH3:13])=[O:6]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(=O)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (3×300 mL), and brine (300 mL)
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(=O)OC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |